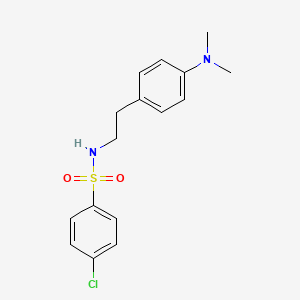

4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Activity

Several studies have been focused on the synthesis of benzenesulfonamide derivatives and their evaluation for potential biological activities, including anticancer, antifungal, and antimicrobial properties. For instance, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and screened for their anti-HIV and antifungal activities, showing promising results in vitro (Zareef et al., 2007). Furthermore, a series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives were synthesized with potential anticancer activity, highlighting the versatility of sulfonamide derivatives in drug discovery (Sławiński et al., 2012).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies have been employed to understand the interaction of sulfonamide derivatives with biological targets. A study on new Schiff bases of sulfa drugs demonstrated enzyme inhibition potential against acetylcholinesterase and butyrylcholinesterase, supported by molecular docking studies to comprehend the binding interactions (Kausar et al., 2019).

Chemical Properties and Sensing Applications

Sulfonamide compounds have also been explored for their chemical properties and applications in sensing. For example, a colorimetric and fluorescence chemosensing probe was developed for the selective detection of Sn2+ ions, demonstrating the applicability of sulfonamide derivatives in environmental monitoring and bioimaging (Ravichandiran et al., 2020).

Mécanisme D'action

Target of Action

The primary target of the compound 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide is carbonic anhydrase IX . Carbonic anhydrase IX is a protein that is overexpressed in many solid tumors . Therefore, the inhibition of carbonic anhydrase IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide interacts with its target, carbonic anhydrase IX, by inhibiting its activity . This inhibition leads to a decrease in tumor cell proliferation, as the overexpression of carbonic anhydrase IX is associated with uncontrolled cell proliferation .

Biochemical Pathways

The inhibition of carbonic anhydrase IX by 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide affects the biochemical pathway of anaerobic glycolysis . Tumor cells shift their metabolism to anaerobic glycolysis, leading to a significant modification in pH . By inhibiting carbonic anhydrase IX, this compound disrupts this pathway, affecting the downstream effects related to tumor growth and proliferation .

Pharmacokinetics

The compound’s solubility in acetonitrile and chloroform suggests that it may have good bioavailability .

Result of Action

The result of the action of 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide is a significant decrease in tumor cell proliferation . This is due to the compound’s inhibitory effect on carbonic anhydrase IX, which is overexpressed in many solid tumors .

Action Environment

The action, efficacy, and stability of 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment, which is affected by the shift in metabolism to anaerobic glycolysis, can impact the compound’s efficacy

Propriétés

IUPAC Name |

4-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S/c1-19(2)15-7-3-13(4-8-15)11-12-18-22(20,21)16-9-5-14(17)6-10-16/h3-10,18H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBOSLUOYOXCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2635448.png)

![2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2635451.png)

![3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2635457.png)

![2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2635458.png)

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2635462.png)

![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2635464.png)

![(1R,5S,6S,7S)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2635465.png)